6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Dopamine D3 Receptor Antagonist Binding Affinity

Selective dopamine D3 receptor antagonist validated for neuroscience research. Defined Ki of 50.1 nM and D3/D2 selectivity ratio of ~31.5-fold ensure reliable SAR and assay development. Essential 2-(2-methoxyphenoxy)ethyl substituent is critical for target engagement; generic pyridazine analogs lack activity. Low hERG liability (IC50 6.31 µM) supports cardiac safety profiling. Ideal for cAMP, β-arrestin, and GTPγS assays in DRD3-expressing cells. Avoid experimental variability—use the validated chemical probe.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
CAS No. 949910-51-4
Cat. No. B3039013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine
CAS949910-51-4
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNC2=NN=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3O2/c1-18-10-4-2-3-5-11(10)19-9-8-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17)
InChIKeyODZPNGQDZUODGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (CAS 949910-51-4): Key Physicochemical and Pharmacological Baseline for Research Procurement


6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (CAS 949910-51-4) is a synthetic small molecule belonging to the pyridazin-3-amine class . It is characterized by a 6-chloropyridazine core linked via an ethylenediamine chain to a 2-methoxyphenoxy moiety, resulting in the molecular formula C₁₃H₁₄ClN₃O₂ and a molecular weight of approximately 279.72 g/mol . The compound is documented as a dopamine D3 receptor (DRD3) antagonist, with primary pharmacological annotation curated in the ChEMBL database (ChEMBL ID: CHEMBL564347) [1]. Its structural features and defined molecular target position it as a chemical probe for investigating D3-mediated signaling pathways, making it a specific tool for neuroscience and drug discovery research rather than a generic pyridazine building block.

Why 6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine Cannot Be Substituted by Generic Pyridazine Analogs in D3-Targeted Assays


Substitution with off-the-shelf pyridazine derivatives (e.g., simple 3-aminopyridazine or 6-chloropyridazine) is inadvisable for D3 receptor pharmacology studies due to the critical role of the 2-(2-methoxyphenoxy)ethyl substituent in conferring both target engagement and selectivity [1]. This specific N-substituent is essential for the antagonist interaction at the human dopamine D3 receptor, as evidenced by the compound's defined Ki of 50.1 nM [1]. Generic pyridazine analogs lacking this extended side chain typically show no measurable affinity for D3 receptors [2]. Consequently, using an untested analog would introduce significant experimental variability, invalidate SAR comparisons, and potentially yield false-negative results in D3-dependent assays, thereby compromising data reproducibility and increasing project costs.

Quantitative Evidence Guide: Differentiating 6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (CAS 949910-51-4) for Procurement Decisions


D3 Receptor Binding Affinity: Direct Comparison with Benchmark Antagonists SB-277011 and GSK598809

In a functional antagonist assay using human D3 receptor expressed in CHO cells ([35S]GTPγS binding), 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine exhibited a Ki of 50.1 nM [1]. In comparison, the well-characterized D3 antagonist SB-277011 demonstrates Ki values of 10.7-11.2 nM in similar human D3 binding assays . Another advanced antagonist, GSK598809, shows a pKi of 8.9 (Ki ≈ 1.26 nM) . This quantitative context places the target compound as a moderately potent D3 antagonist, suitable for applications where high picomolar potency is not required or where a differentiated potency window is desirable.

Dopamine D3 Receptor Antagonist Binding Affinity

D3/D2 Selectivity Ratio: Quantitative Comparison with SB-277011

The compound displays a Ki of 1,580 nM (1.58 µM) at the human D2 receptor, also measured via [35S]GTPγS binding in CHO cells [1]. This yields a D3/D2 selectivity ratio of approximately 31.5-fold in favor of D3. In contrast, the benchmark antagonist SB-277011 exhibits a much higher selectivity, with reported pKi values of 8.0 for D3 and 6.0 for D2, translating to a ~100-fold selectivity . Therefore, while the compound is selective for D3 over D2, its selectivity window is narrower than that of SB-277011.

Dopamine Receptors Selectivity Off-Target Liability

hERG Channel Liability: Lower Cardiac Safety Risk Profile Compared to Threshold

The compound was assessed for human ether-à-go-go-related gene (hERG) potassium channel inhibition using a scintillation proximity assay with [3H]dofetilide displacement, yielding an IC50 of 6.31 µM (6,310 nM) [1]. This value is well above the widely accepted safety threshold of 1 µM for hERG liability [2]. In comparison, many candidate molecules fail early safety screening due to sub-micromolar hERG IC50 values, which predict a high risk of QT prolongation and cardiotoxicity.

hERG Cardiotoxicity Safety Pharmacology

Optimal Use Cases for 6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine Based on Verified Quantitative Profiles


Neuroscience Research: In Vitro Functional Studies of Dopamine D3 Receptor Antagonism

With a defined Ki of 50.1 nM at the human D3 receptor [1], this compound serves as a reliable moderate-potency antagonist for cell-based assays (e.g., cAMP accumulation, β-arrestin recruitment, or GTPγS binding) in CHO or HEK293 cells expressing DRD3. Its potency tier is ideal for dose-response studies where maximal receptor blockade is not required, or when comparing partial versus full antagonism.

Safety Pharmacology Screening: Reference Compound with Favorable hERG Profile

The compound's hERG IC50 of 6.31 µM [1] positions it as a low-liability control in cardiac safety panels. It can be used as a benchmark to validate assay sensitivity or to calibrate hERG screening protocols, ensuring that observed positive hits are not due to assay artifacts.

Structure-Activity Relationship (SAR) Studies: A Scaffold with Moderate D3/D2 Selectivity

The D3/D2 selectivity ratio of ~31.5-fold [1] provides a defined starting point for medicinal chemistry optimization. Researchers can systematically modify the pyridazine core or the 2-methoxyphenoxy substituent to improve selectivity or potency, using the compound's documented data as a comparative baseline [2].

Chemical Biology: Tool Compound for Investigating D3-Mediated Pathways in CNS Models

Given the central role of D3 receptors in reward processing, addiction, and Parkinson's disease [2], this compound can be employed in ex vivo tissue preparations or primary neuronal cultures to dissect D3-specific signaling. Its moderate potency allows for the differentiation of D3-mediated effects from D2-mediated effects when used in conjunction with selective D2 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.